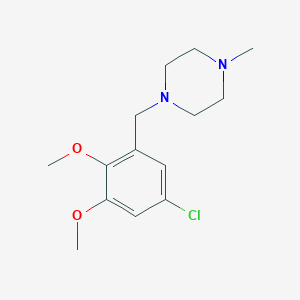
1-(5-chloro-2,3-dimethoxybenzyl)-4-methylpiperazine trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2,3-dimethoxybenzyl)-4-methylpiperazine trifluoroacetate is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CDMB-4MeOPP and is a derivative of the piperazine family of compounds.
Mecanismo De Acción
The mechanism of action of CDMB-4MeOPP is not fully understood, but it is believed to involve modulation of the serotonergic and dopaminergic systems in the brain. CDMB-4MeOPP has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. In oncology, CDMB-4MeOPP has been shown to inhibit the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells. In infectious diseases, CDMB-4MeOPP has been shown to inhibit viral replication by interfering with viral entry and/or replication.
Biochemical and Physiological Effects
CDMB-4MeOPP has been shown to have a variety of biochemical and physiological effects in animal models. In neuroscience, CDMB-4MeOPP has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. In oncology, CDMB-4MeOPP has been shown to inhibit the growth of cancer cells by targeting Hsp90. In infectious diseases, CDMB-4MeOPP has been shown to inhibit viral replication by interfering with viral entry and/or replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDMB-4MeOPP has several advantages for use in lab experiments, including its high purity and well-documented synthesis method. However, there are also limitations to its use, including its relatively low solubility in water and its potential toxicity at high doses. Careful consideration should be given to the appropriate concentration and duration of exposure when conducting experiments with CDMB-4MeOPP.
Direcciones Futuras
For research on CDMB-4MeOPP include further exploration of its therapeutic applications and optimization of its antiviral activity.
Métodos De Síntesis
The synthesis of CDMB-4MeOPP involves the reaction of 2,3-dimethoxybenzaldehyde with 5-chloro-1-(piperazin-4-yl)methanamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with methyl iodide to form the final product, CDMB-4MeOPP. This synthesis method has been optimized for high yield and purity and is well-documented in the scientific literature.
Aplicaciones Científicas De Investigación
CDMB-4MeOPP has been studied for its potential therapeutic applications in a variety of areas, including neuroscience, oncology, and infectious diseases. In neuroscience, CDMB-4MeOPP has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a treatment for anxiety and depression. In oncology, CDMB-4MeOPP has been studied for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer models. In infectious diseases, CDMB-4MeOPP has been shown to have antiviral activity against a variety of viruses, including HIV and hepatitis C.
Propiedades
IUPAC Name |
1-[(5-chloro-2,3-dimethoxyphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-16-4-6-17(7-5-16)10-11-8-12(15)9-13(18-2)14(11)19-3/h8-9H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARHFZFXGZTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC(=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chloro-2,3-dimethoxyphenyl)methyl]-4-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-methoxyphenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139812.png)
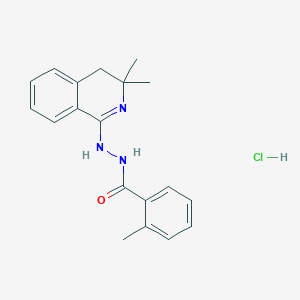
![1-[4-oxo-4-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)butyl]-2-piperidinone](/img/structure/B5139826.png)
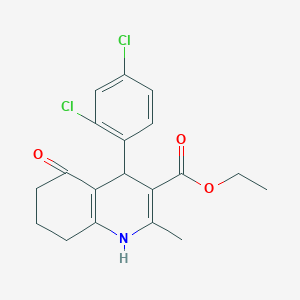
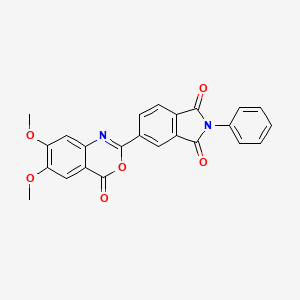
![2-[3-nitro-4-(1-piperazinyl)benzoyl]benzoic acid](/img/structure/B5139858.png)
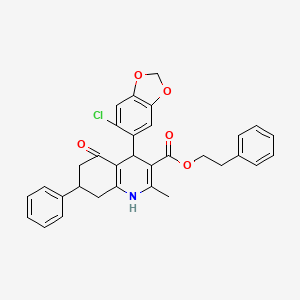
![2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5139867.png)
![N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5139872.png)
![1,1'-(1,2-ethanediyl)bis-1,2-diazaspiro[2.4]heptane](/img/structure/B5139877.png)
![N-[(5-bromo-2-furyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5139887.png)
![N-[3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5139903.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B5139908.png)
![5-[(3-methoxyphenoxy)methyl]-N-propyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5139923.png)